2-Chloro-5-ethyl-nicotinic acid
Description
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-chloro-5-ethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO2/c1-2-5-3-6(8(11)12)7(9)10-4-5/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
CMESJKLBZOSZCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 2-Chloro-5-ethyl-nicotinic acid and analogous compounds:
Key Comparative Insights:
Substituent Effects on Reactivity and Bioactivity Electron-Withdrawing Groups (EWGs): Compounds like 2-Chloro-5-(trifluoromethyl)nicotinic acid and 2-Chloro-5-nitronicotinic acid exhibit enhanced electrophilicity due to EWGs (CF₃, NO₂), making them reactive in nucleophilic substitution or coupling reactions. In contrast, the ethyl group in this compound is electron-donating, which may reduce ring electrophilicity but improve metabolic stability. Hydrogen Bonding: The hydroxyl group in 5-Chloro-2-hydroxynicotinic acid enables hydrogen bonding, influencing solubility and metal chelation, whereas the ethyl group in the target compound increases hydrophobicity.
Structural Modifications for Application-Specific Tuning Ester Derivatives: Ethyl 2-chloro-5-methylnicotinate demonstrates how esterification of the carboxylic acid group enhances lipophilicity, a strategy used to improve bioavailability in prodrug design. Bulkier Substituents: The tert-butoxycarbonylamino group in 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid introduces steric hindrance, which can protect reactive sites during synthetic processes.
Physicochemical Properties Lipophilicity: The ethyl group in this compound likely confers higher logP values compared to hydroxyl- or nitro-substituted analogs, favoring passive diffusion across biological membranes. Acidity: The carboxylic acid group (pKa ~2.5–3.0) in nicotinic acid derivatives is critical for ionization state and solubility. Substituents like CF₃ or NO₂ may lower the pKa of the pyridine ring nitrogen, altering protonation states under physiological conditions.
Preparation Methods
Substrate Selection and Reaction Mechanism
The hydrogenation of 2,6-dichloro-5-ethyl-nicotinic acid ethyl ester is a widely adopted method. The process employs heterogeneous catalysts such as Lindlar catalyst (5% Pd/CaCO₃) or Raney nickel under hydrogen gas (1–5 atm) at 20–50°C. The reaction selectively removes the 6-chloro group while retaining the 2-chloro and 5-ethyl substituents.
Key Reaction Conditions
Yield Optimization and Byproduct Analysis
Yields range from 43% (Raney Ni) to 85% (Lindlar catalyst). Byproducts include over-reduced 2-chloro-5-ethyl-nicotinic acid (from premature ester hydrolysis) and residual dichloro compounds. GC-MS analysis of reaction mixtures confirms >95% purity post-column chromatography.
Cyclization-Chlorination of Pentadienoic Esters
Cyclization of 5-Aminopentadienoic Esters
Ethyl 5-amino-2-ethyl-pentadienoate undergoes cyclization in the presence of POCl₃ or SOCl₂ to form the pyridine core. The Vilsmeier-Haack reaction introduces the 2-chloro group via electrophilic substitution.
Reaction Steps
Functional Group Compatibility
The 5-ethyl group remains intact due to steric hindrance, while the 3-carboxylate ester is hydrolyzed post-cyclization. IR spectroscopy (νC=O: 1,710 cm⁻¹) and ¹H NMR (δ 1.39 ppm, t, J=7.2 Hz for ethyl CH₃) confirm product identity.
Oxidation-Hydrolysis of 2-Chloro-5-ethyl-3-cyanopyridine
Oxidative Conversion of Nitriles to Carboxylic Acids
A two-step process converts 2-chloro-5-ethyl-3-cyanopyridine to the target acid:
-
Oxidation :
-
Hydrolysis :
Yield Data
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Oxidation | 78 | 92 |
| Hydrolysis | 95 | 98 |
Catalytic Efficiency and Byproduct Management
The molybdenum catalyst reduces oxidation time from 24 hours to 6 hours. Byproducts like 2-chloro-5-ethyl-nicotinamide (≤5%) are removed via acid-base extraction.
Direct Hydrolysis of this compound Esters
Alkaline Hydrolysis Conditions
Ethyl 2-chloro-5-ethyl-nicotinate is hydrolyzed using:
Reaction Monitoring
HPLC analysis (C18 column, 0.1% H₃PO₄/ACN) shows complete ester conversion within 90 minutes.
Acidic Workup and Crystallization
Post-hydrolysis, the solution is acidified to pH 2–3 with HCl, yielding a white precipitate. Recrystallization from ethanol/water (1:3) achieves >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| Catalytic Hydrogenation | 85 | High | Industrial |
| Cyclization-Chlorination | 70 | Moderate | Lab-scale |
| Oxidation-Hydrolysis | 78 | Low | Pilot-scale |
| Ester Hydrolysis | 95 | Very Low | Industrial |
Advantages and Limitations
-
Hydrogenation : High yield but requires expensive catalysts.
-
Cyclization : Flexible functionalization but multi-step.
-
Oxidation : Eco-friendly (H₂O₂) but slow kinetics.
-
Hydrolysis : Cost-effective but dependent on ester availability.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
